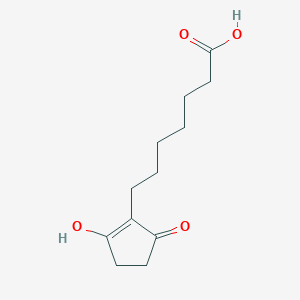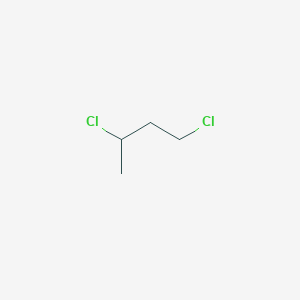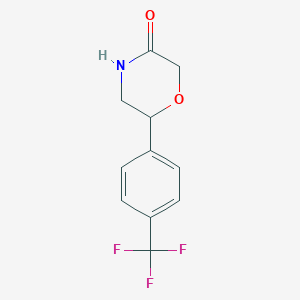
1,2,3,7,8-Pentachloronaphthalene
概要
説明
1,2,3,7,8-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C₁₀H₃Cl₅. It is a persistent organic pollutant known for its stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,7,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
1,2,3,7,8-Pentachloronaphthalene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of chlorine atoms, leading to the formation of less chlorinated naphthalenes.
Substitution: In substitution reactions, chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxygenated derivatives.
Reduction: Less chlorinated naphthalenes.
Substitution: Hydroxylated or aminated naphthalenes.
科学的研究の応用
1,2,3,7,8-Pentachloronaphthalene has several applications in scientific research:
Environmental Chemistry: It is used as a reference standard in the analysis of environmental pollutants.
Toxicology: Studies on its toxic effects help in understanding the impact of polychlorinated naphthalenes on human health and the environment.
Material Science: Its stability makes it useful in the development of materials with high resistance to degradation.
作用機序
The mechanism of action of 1,2,3,7,8-Pentachloronaphthalene involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets the liver and can induce the production of reactive oxygen species, leading to cellular damage. The compound can also interfere with endocrine functions by mimicking or blocking hormone actions .
類似化合物との比較
Similar Compounds
- 1,2,3,4,5-Pentachloronaphthalene
- 1,2,3,4,6-Pentachloronaphthalene
- 1,2,3,4,7-Pentachloronaphthalene
Uniqueness
1,2,3,7,8-Pentachloronaphthalene is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other pentachloronaphthalenes, it has distinct reactivity and toxicity profiles, making it a compound of interest in environmental and toxicological studies .
特性
IUPAC Name |
1,2,3,7,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRRJXVSQTZQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164494 | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150205-21-3 | |
| Record name | Naphthalene, 1,2,3,7,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150205213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)



![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)

